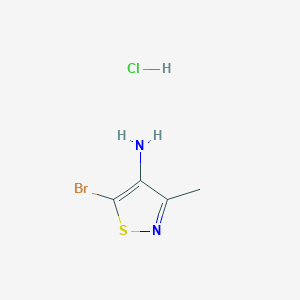

5-Bromo-3-methylisothiazol-4-amine hcl

Description

Historical Context and Evolution of Isothiazole (B42339) Research

The journey of isothiazole chemistry began in 1956 with the first successful synthesis of the parent isothiazole ring. This breakthrough opened the door to a rapidly expanding field of research. Early work focused on understanding the fundamental physical and chemical properties of this new heterocyclic system.

A pivotal moment in the synthesis of substituted isothiazoles, particularly 5-aminoisothiazoles, was the work of D. Buttimore, D. H. Jones, R. Slack, and K. R. H. Wooldridge. Their 1963 publication in the Journal of the Chemical Society detailed methods for preparing various isothiazole derivatives, which laid the groundwork for future explorations into this class of compounds. rsc.org The development of synthetic routes to isothiazolealdehydes and isothiazolyl ketones during this period further expanded the chemical toolbox available to researchers. rsc.org

Importance of the Isothiazole Scaffold in Chemical and Biological Sciences

The isothiazole scaffold is a privileged structure in medicinal chemistry and material science due to its remarkable range of biological activities and functional properties. The presence of the sulfur and nitrogen heteroatoms allows for a variety of intermolecular interactions, making isothiazole derivatives potent modulators of biological targets.

Isothiazoles have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. For example, certain 3-aminothiazole derivatives have been explored as inhibitors of kinases like Fyn and GSK-3β, which are implicated in neurological disorders. acs.orgacs.org The substitution pattern on the isothiazole ring is crucial for activity and selectivity. For instance, studies have shown that a 5-bromo substituent can enhance the inhibition of the Fyn kinase. acs.orgacs.org

Beyond medicine, isothiazole derivatives have found applications in agriculture as fungicides and in materials science. For example, the related compound 5-Bromo-4-methyl-thiazol-2-amine is utilized in the synthesis of poly(4-(p-alkoxystyryl)thiazole)s, which are materials developed for use in solar cells. chemicalbook.com

Scope and Research Objectives for 5-Bromo-3-methylisothiazol-4-amine Hydrochloride

While extensive research has been conducted on the broader isothiazole family, the specific compound 5-Bromo-3-methylisothiazol-4-amine hydrochloride remains a subject of specialized investigation. Its structure suggests a potential role as a key intermediate in the synthesis of more complex molecules with tailored biological or material properties.

The primary research objectives for this compound likely revolve around its use as a building block in drug discovery and development. The presence of a bromine atom at the 5-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functional groups. The 4-amino group provides a site for amide bond formation or other derivatizations, enabling the construction of libraries of compounds for biological screening.

Given the known activities of related bromo- and amino-substituted thiazoles and isothiazoles, research involving 5-Bromo-3-methylisothiazol-4-amine hydrochloride could be directed towards the development of novel kinase inhibitors, antibacterial agents, or antifungal compounds. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in biological assays and further chemical reactions.

Physicochemical Properties of Isothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| 5-Bromo-4-methyl-thiazol-2-amine | C4H5BrN2S | 193.06 | Solid | -20°C |

| 4-Bromo-5-methylthiazole | C4H4BrNS | 178.05 | - | -20°C (Inert atmosphere) |

| 5-Bromo-3-methyl-1,2,4-thiadiazole | C3H2BrN2S | 179.03 | - | - |

Research Applications of Substituted Isothiazoles and Thiazoles

| Compound Class | Research Area | Key Findings | Reference |

| 3-Aminothiazole-7-azaindole derivatives | Kinase Inhibition (Fyn, GSK-3β) | 5-bromo substituent enhanced Fyn inhibition; 5-methyl group shifted activity towards Fyn. | acs.orgacs.org |

| 5-Bromo-4-methyl-thiazol-2-amine | Materials Science (Solar Cells) | Used in the synthesis of poly(4-(p-alkoxystyryl)thiazole)s. | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-3-methyl-1,2-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.ClH/c1-2-3(6)4(5)8-7-2;/h6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAPYTHASRUQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Methylisothiazol 4 Amine Hydrochloride

Retrosynthetic Analysis of the 5-Bromo-3-methylisothiazol-4-amine Hydrochloride Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.com For 5-Bromo-3-methylisothiazol-4-amine hydrochloride, the analysis begins with the most straightforward disconnection: the ionic interaction of the hydrochloride salt, which points to the free base, 5-Bromo-3-methylisothiazol-4-amine, as the immediate precursor.

Further disconnection focuses on the functional groups attached to the isothiazole (B42339) core. The C4-amino group can be traced back to a precursor suitable for amination, such as a 4-halo-isothiazole, through a nucleophilic aromatic substitution (SNAr) pathway. Alternatively, the amine could be derived from the reduction of a nitro group (a Functional Group Interconversion, FGI).

The C5-bromo substituent is envisioned as being introduced via electrophilic halogenation of a 3-methylisothiazol-4-amine (B1314455) precursor. This suggests that the timing of bromination and amination is a key strategic consideration.

Finally, the core 3-methylisothiazole (B110548) ring itself can be disconnected. This opens up several possibilities based on established ring-closing strategies, which typically involve constructing the N-S bond and another carbon-heteroatom or carbon-carbon bond in a cyclization step. thieme-connect.com This deconstruction leads back to acyclic precursors, such as appropriately substituted propenethioamides or other three-carbon fragments containing the necessary nitrogen and sulfur sources.

Classical and Contemporary Synthetic Routes to Isothiazole Derivativesresearchgate.netnih.govrsc.org

The synthesis of the isothiazole nucleus is a well-studied area of heterocyclic chemistry, with methods ranging from classical cyclizations to modern multi-component reactions. rsc.orgmedwinpublishers.com

Ring-Closing Strategies for Substituted Isothiazolesnih.govrsc.org

The construction of the isothiazole ring is most commonly achieved through the cyclization of a precursor containing the requisite five-atom (S-N-C-C-C) backbone. researchgate.net A primary and historically significant method involves the oxidative cyclization of 3-aminopropenethiones or related α,β-unsaturated thiocarboxylic acid amides. thieme-connect.comchemicalbook.com Oxidizing agents like iodine, hydrogen peroxide, or bromine can be employed to facilitate the formation of the critical S-N bond. thieme-connect.comthieme-connect.de

More contemporary approaches utilize multi-component reactions to build the heterocyclic core in a single step from simple starting materials. These methods are valued for their efficiency and atom economy. researchgate.netrsc.org For example, a transition-metal-free, three-component annulation of alkynones, a sulfur source like potassium ethylxanthate, and an amine source such as ammonium (B1175870) iodide has been developed for the synthesis of diverse isothiazoles. researchgate.netrsc.org Another innovative strategy involves the reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides. ucsf.edunih.govacs.org

Below is a table summarizing key ring-closing strategies.

| Synthetic Strategy | Key Starting Materials | Reagents/Conditions | Product Type |

| Oxidative Cyclization | 3-Aminopropenethiones | I₂, H₂O₂, Br₂ | Substituted Isothiazoles |

| (4+1)-Heterocyclization | β-Ketodithioesters/β-Ketothioamides | NH₄OAc | 3,5-Disubstituted Isothiazoles organic-chemistry.org |

| (3+2)-Heterocyclization | Propynenitriles, Sulfur source | Base | Arylisothiazole derivatives rsc.org |

| Three-Component Annulation | Alkynones, Xanthate, NH₄I | Transition-metal-free | Functionalized Isothiazoles researchgate.netrsc.org |

| Conversion from Isoxazoles | Substituted Isoxazoles | Phosphorus Pentasulfide | Disubstituted Isothiazoles medwinpublishers.com |

Functional Group Interconversions and Derivatization of Isothiazole Aminesucsf.edu

Once the isothiazole core is formed, functional group interconversions (FGIs) are used to install or modify substituents. ub.eduvanderbilt.edu For isothiazole amines, the exocyclic amino group is a versatile handle for further derivatization. As a nucleophile, it can undergo standard reactions such as acylation with acid chlorides or anhydrides to form the corresponding amides. This transformation is crucial for producing compounds like the carboxamides that have shown biological activity. researchgate.netmdpi.com

Furthermore, the amino group can be quaternized by reaction with alkyl halides, a reaction that proceeds at the exocyclic nitrogen. thieme-connect.de The reactivity of the amino group allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of the molecule's properties.

Specific Synthetic Approaches for 5-Bromo-3-methylisothiazol-4-amine Hydrochloride and Related Brominated Isothiazolesucsf.edunih.gov

The synthesis of the target compound requires specific strategies for introducing both the bromine and the amine functionalities at the correct positions on the 3-methylisothiazole scaffold.

Strategies for Introducing Halogen Substituents on the Isothiazole Ring

Halogenation of the isothiazole ring is a key step in the synthesis of many derivatives. Bromine can be introduced using various reagents and conditions. Direct bromination of an activated isothiazole ring can occur via an electrophilic aromatic substitution mechanism. For instance, the gas-phase bromination of thiazole (B1198619) has been reported, with the position of substitution being temperature-dependent. researchgate.net

A powerful method for concurrently forming the isothiazole ring and introducing bromine is through oxidative cyclization with elemental bromine. thieme-connect.comthieme-connect.de This approach has been used to synthesize fused isothiazole systems, such as the formation of a 3,6-dibromo-isothiazolo[4,5-b]pyridine from a picolinonitrile precursor, demonstrating a single-step cyclization and bromination. rsc.org Halogenated isothiazoles are particularly valuable as they serve as highly reactive synthetic intermediates for subsequent cross-coupling or nucleophilic substitution reactions. thieme-connect.comthieme-connect.com For example, 3-bromo-4-phenylisothiazole-5-carboxylic acid has been synthesized from its corresponding carboxamide, showcasing the stability of the bromo-isothiazole core to further transformations. mdpi.com

Amination Reactions on Isothiazole Cores

The introduction of an amino group onto the isothiazole core can be achieved through several classical methods. A common strategy is the nucleophilic aromatic substitution (SNAr) of a halogen atom. Isothiazoles bearing an electron-withdrawing group and a halogen atom at the 4- or 5-position are susceptible to nucleophilic attack. thieme-connect.com Therefore, a precursor like 4,5-dibromo-3-methylisothiazole (B3109445) could potentially react with an ammonia (B1221849) source or a protected amine to selectively install the amino group at the C4 position.

Another well-established method is the reduction of a nitro group. The synthesis would first involve the nitration of a 5-bromo-3-methylisothiazole (B1268858) precursor at the 4-position, followed by reduction of the resulting nitro group to the desired amine using standard reducing agents such as tin(II) chloride, hydrogen over a metal catalyst, or iron in acidic media.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the purified 5-bromo-3-methylisothiazol-4-amine base with hydrogen chloride, which can be delivered as a gas or as a solution in an anhydrous solvent like diethyl ether or isopropanol, leading to the precipitation of the title compound.

Advanced Synthetic Techniques and Catalytic Methods

Modern organic synthesis has moved beyond classical condensation reactions to embrace more advanced and efficient methodologies. For isothiazoles, this includes the development of novel catalytic systems and green approaches that offer improved yields, selectivity, and environmental compatibility. sci-hub.seresearcher.life

Transition-metal catalysis has become an indispensable tool for the functionalization of heterocyclic scaffolds, enabling reactions that are otherwise difficult to achieve. nih.govmdpi.com In isothiazole synthesis, metals like palladium (Pd) and rhodium (Rh) have been instrumental in developing new pathways to densely functionalized products. sci-hub.sersc.org

Key reactions include:

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Stille couplings are powerful methods for forming new carbon-carbon bonds on the isothiazole ring. mdpi.comnumberanalytics.com These reactions typically involve coupling an organometallic reagent with a halide-substituted isothiazole, allowing for the introduction of a wide range of substituents. nih.govnumberanalytics.com

C-H Activation: Direct C-H activation is a modern strategy that avoids the need for pre-functionalized starting materials, such as halides or organometallics. nih.govrsc.org This atom-economical approach allows for the direct arylation or alkylation of the isothiazole core, often with high regioselectivity dictated by the choice of metal catalyst and directing group. nih.gov

Rhodium-Catalyzed Transannulation: An innovative method for synthesizing substituted isothiazoles involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. thieme-connect.comrsc.orgorganic-chemistry.org This process proceeds through an α-thiavinyl rhodium-carbenoid intermediate, yielding a diverse array of isothiazoles. organic-chemistry.org

| Reaction Type | Catalyst/Metal | Description | Relevance to Isothiazole Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Cross-coupling of a boronic acid/ester with an organohalide. numberanalytics.com | Enables the introduction of aryl or vinyl groups onto a bromo-substituted isothiazole core. mdpi.comnumberanalytics.com |

| Heck Reaction | Palladium (Pd) | Coupling of an unsaturated halide with an alkene in the presence of a base. mdpi.com | Used for the alkenylation of isothiazole rings, adding further functional handles. |

| Stille Coupling | Palladium (Pd) | Coupling of an organostannane with an organohalide. numberanalytics.com | Provides a pathway to functionalize isothiazoles under mild conditions. |

| Direct C-H Arylation | Palladium (Pd) | Direct coupling of a C-H bond with an aryl halide. nih.gov | Offers a more atom-economical method for creating C-C bonds without pre-functionalization. nih.govrsc.org |

| Transannulation | Rhodium (Rh) | Reaction of 1,2,3-thiadiazoles with nitriles to form the isothiazole ring. thieme-connect.comorganic-chemistry.org | Builds the isothiazole core itself, allowing for the synthesis of 3,4,5-trisubstituted isothiazoles. thieme-connect.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researcher.liferesearchgate.net These strategies are increasingly vital in the synthesis of heterocyclic compounds like isothiazoles. bohrium.comosi.lv

Key green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. thieme-connect.comresearcher.life

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted reactions can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govnih.gov

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a cornerstone of green chemistry. bohrium.com Palladium-catalyzed cross-coupling reactions, for instance, have been successfully performed in aqueous media. thieme-connect.comthieme-connect.com

Green Catalysts: The development of recyclable or biodegradable catalysts, such as chitosan-based catalysts, offers a sustainable alternative to traditional systems. bohrium.comnih.gov These catalysts are often cost-effective, non-toxic, and can be easily separated from the reaction mixture for reuse. nih.gov

| Green Technique | Principle | Advantages in Isothiazole Synthesis | Example Application |

|---|---|---|---|

| Microwave Irradiation | Rapid and uniform heating through dielectric interactions. researcher.life | Shorter reaction times, higher yields, and improved selectivity. thieme-connect.combohrium.com | Catalyst-free domino reactions for synthesizing trisubstituted thiazoles. bohrium.com |

| Ultrasound Irradiation | Acoustic cavitation enhances mass transfer and reaction rates. nih.gov | Reduced energy consumption, high yields, and clean reaction profiles. nih.govnih.gov | Synthesis of thiazolidin-4-one derivatives using a VOSO₄ catalyst. nih.gov |

| Green Solvents (e.g., Water, PEG) | Replacing volatile and toxic organic solvents. bohrium.com | Improved safety, reduced environmental pollution, and often simplified product isolation. bohrium.com | Synthesis of thiazolidinones in PEG-400. nih.gov |

| Biocatalysts (e.g., Chitosan) | Use of renewable, biodegradable, and non-toxic catalytic materials. nih.gov | Cost-effective, eco-friendly, and recyclable, promoting sustainable processes. nih.gov | Ultrasound-assisted synthesis of thiazole derivatives using a chitosan-based catalyst. nih.gov |

Spectroscopic Characterization Methodologies for Isothiazole Structures

The unambiguous identification and structural elucidation of newly synthesized isothiazole derivatives rely on a combination of modern spectroscopic techniques. researchgate.net Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and chemical environment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. For a compound like 5-Bromo-3-methylisothiazol-4-amine, ¹H NMR would show distinct signals for the methyl protons and the amine protons, and their chemical shifts would provide insight into the electronic effects of the bromo and amino substituents on the isothiazole ring. nih.gov

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, providing its exact molecular weight, which is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups. In the case of an isothiazole amine, characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the methyl group would be expected. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The isothiazole ring has a characteristic absorption maximum (λmax) in the UV region, which can be influenced by the nature and position of substituents. mdpi.commdpi.com For example, the λmax for 3-bromoisothiazole-5-carboxylic acid is reported at 284 nm. mdpi.com

| Technique | Information Provided | Application to Isothiazole Characterization |

|---|---|---|

| ¹H NMR | Proton environment, chemical shift, and coupling. | Confirms the presence and position of substituents like methyl and amino groups on the isothiazole ring. nih.gov |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon atom. | Maps the carbon framework of the isothiazole and its substituents. nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular weight and fragmentation patterns. | Determines the exact molecular formula and helps confirm the structure. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key bonds such as N-H (amine), C-H (methyl), and C=N within the isothiazole structure. researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions (λmax). | Confirms the integrity of the isothiazole aromatic ring system. mdpi.commdpi.com |

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 3 Methylisothiazol 4 Amine Hydrochloride

Nucleophilic Substitution Reactions Involving the Bromo and Amino Functionalities

Nucleophilic substitution is a key reaction for functionalizing the isothiazole (B42339) ring, particularly when a good leaving group like a halogen is present. The C5 position of the isothiazole ring is more susceptible to nucleophilic attack than the C3 position. thieme-connect.com Consequently, the bromo group at the C5 position in 5-Bromo-3-methylisothiazol-4-amine is a prime site for nucleophilic displacement. thieme-connect.de

A variety of nucleophiles can displace the bromide. For example, 5-substituted amino derivatives can be prepared by reacting 5-haloisothiazoles with ammonia (B1221849), amines, or hydrazines. thieme-connect.de Similarly, hydroxy- and alkoxy-isothiazoles can be synthesized by treating corresponding methylsulfonylisothiazoles (which are themselves often derived from haloisothiazoles) with appropriate bases. rsc.org

The amino group at C4 is generally not a leaving group in nucleophilic aromatic substitution. Its reactivity is more centered on its nucleophilic character, as detailed in section 3.4.

Table 2: Nucleophilic Substitution on Halogenated Isothiazoles

| Substrate | Nucleophile | Conditions | Product Type | Reference(s) |

| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Secondary Amines | Ethanol | 3-Amino-6-bromoisothiazolo[4,5-b]pyridine | rsc.org |

| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Tertiary Amines | Ethanol | 3-Amino-6-bromoisothiazolo[4,5-b]pyridine | rsc.org |

| 5-Haloisothiazoles | Ammonia, Amines | - | 5-Aminoisothiazoles | thieme-connect.de |

| 5-Methylsulfonylisothiazoles | Hydroxides, Alkoxides | Base | 5-Hydroxy/Alkoxy-isothiazoles | rsc.org |

Heterocyclic Ring-Opening and Ring-Closing Reactions of Isothiazole Derivatives

The isothiazole ring is generally stable, particularly when compared to its oxygen analog, the isoxazole (B147169) ring. tandfonline.com However, under certain conditions, ring-opening reactions can occur. Nucleophilic attack can sometimes occur at the sulfur atom, leading to ring cleavage. thieme-connect.de Reductive cleavage is also a known process. For instance, isothiazolium salts can undergo ring cleavage when treated with complex metal hydrides to yield β-enaminothioketones. tandfonline.com The course of reductive ring-opening of thiazoles with sodium in liquid ammonia has been shown to depend on the nature of the substituents. researchgate.net Some isothiazolone (B3347624) biocides have been observed to undergo ring-opening upon interaction with thiols, forming a mercaptoacrylamide derivative. nih.gov

Conversely, the synthesis of the isothiazole ring often involves a ring-closing reaction. A common strategy is the oxidative S-N bond formation from a precursor containing a nitrile and a thiol or protected thiol group. rsc.org

Reactivity of the Amino Group in 5-Bromo-3-methylisothiazol-4-amine Hydrochloride

The amino group at the C4 position, once deprotonated from the hydrochloride salt, behaves as a typical aromatic amine, albeit influenced by the heterocyclic ring. It can undergo a range of reactions, including:

Diazotization: Aromatic amines can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. These are highly versatile intermediates that can be converted into a wide array of functional groups via Sandmeyer-type reactions. 5-aminothiazoles are known to be diazotizable under normal conditions. ias.ac.inias.ac.in

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is a common protecting group strategy or a way to introduce further functionality.

Alkylation: Isothiazol-4-amines can be quaternized at the exocyclic nitrogen atom by alkyl halides. thieme-connect.de

Reactivity of the Methyl Group in 5-Bromo-3-methylisothiazol-4-amine Hydrochloride

Methyl groups attached to heterocyclic rings can undergo reactions at the side chain, often involving oxidation or condensation. The methyl group at the C3 position of the isothiazole ring is analogous to a benzylic position and can be susceptible to oxidation under strong oxidizing conditions, potentially forming a carboxylic acid. libretexts.orgyoutube.com The reactivity of such methyl groups can also be harnessed in condensation reactions, for example, with aldehydes or other electrophiles, particularly if the methyl protons are sufficiently acidic. The acidity would be enhanced by the electron-withdrawing nature of the isothiazole ring.

Formation of Condensed and Fused Isothiazole Systems

5-Bromo-3-methylisothiazol-4-amine is a valuable precursor for synthesizing fused heterocyclic systems, such as isothiazolo[5,4-d]pyrimidines and isothiazolo[4,5-b]pyridines. researchgate.netnih.govresearchgate.net The ortho-disposed amino and bromo groups are perfectly positioned for cyclization reactions.

For example, the amino group can act as a nucleophile, and through a series of steps involving another reactant, can form a new ring fused to the isothiazole core. A common strategy involves reacting an ortho-diamino or amino-halo derivative with reagents like diethoxymethyl acetate (B1210297) to form fused imidazole (B134444) rings or with other precursors to form pyrimidine (B1678525) or pyridine (B92270) rings. researchgate.netscilit.com The synthesis of isothiazolo[5,4-d]pyrimidines, which are purine (B94841) analogs, has been a subject of interest for developing potential therapeutic agents. nih.govnih.gov Similarly, isothiazolo[4,5-b]pyridines have been synthesized and evaluated for biological activity. researchgate.netrsc.orgnih.gov

Table 3: Examples of Fused Isothiazole Synthesis

| Starting Material Type | Reagent(s) | Fused System Formed | Reference(s) |

| 4,5-Diamino-3-methylisothiazole | Diethoxymethyl acetate | 3-Methylimidazo[4,5-d]isothiazole | researchgate.net |

| 4-Amino-5-carboxamido-thiazole derivative | Aromatic aldehydes, Acetic anhydride | Thiazolo[5,4-d]pyrimidine | scilit.com |

| 2-Aminothiole derivative | Arylacetylchloride | Thiazolo[5,4-d]pyrimidine | nih.gov |

| Halogenated 3-nitropicolinonitrile | Multi-step synthesis | Isothiazolo[4,5-b]pyridine | researchgate.netrsc.org |

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Methylisothiazol 4 Amine Hydrochloride and Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. nih.gov It is used to determine the electronic structure, energy, and properties of many-electron systems. For isothiazole (B42339) derivatives and their analogues, DFT calculations can elucidate fundamental aspects of their chemical nature. researchgate.netnih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

In heterocyclic systems like isothiazoles, the HOMO is often distributed over the electron-rich parts of the molecule, including the sulfur and nitrogen atoms and the π-system of the ring. The LUMO is typically located on the electron-deficient sites. nih.gov For 5-Bromo-3-methylisothiazol-4-amine, the HOMO would likely show significant contributions from the amine group and the isothiazole ring, while the LUMO may be distributed across the ring and the carbon-bromine bond. DFT calculations allow for the precise determination of these orbital energies and their spatial distribution. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Heterocyclic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Substituted Isoxazole (B147169) Derivative | -5.279 | -1.321 | 3.957 | researchgate.net |

| Benzimidazole-Thiadiazole Derivative | -5.591 | -2.174 | 3.417 | nih.gov |

| N-Pyrazolthioamide Derivative | ~ -6.0 to -7.0 | ~ 2.0 to 3.0 | ~ 9.0 to 11.0 | nih.gov |

Note: The values presented are for analogous heterocyclic systems and serve as an illustration. Specific values for 5-Bromo-3-methylisothiazol-4-amine hydrochloride would require dedicated DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its intermolecular interaction patterns. The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net

For a molecule such as 5-Bromo-3-methylisothiazol-4-amine, the MEP surface would be expected to show negative potential (red/yellow) around the nitrogen and sulfur atoms of the isothiazole ring and the nitrogen of the amine group, reflecting their lone pairs of electrons. A region of positive potential (blue/green) would likely be found around the hydrogen atoms of the amine group. The bromine atom, due to the phenomenon of σ-hole bonding, can exhibit a region of positive electrostatic potential along the extension of the C-Br bond, making it a potential halogen bond donor. researchgate.net

DFT calculations are widely and successfully used to predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, when combined with DFT, is a robust approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govrsc.org This predictive capability is invaluable for structure elucidation and for assigning signals in complex experimental spectra. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts that often show excellent linear correlation with experimental data. nih.govacs.org

While the presence of heavy atoms like sulfur can sometimes pose challenges for standard basis sets, modern computational methods can still provide reliable predictions for sulfur-containing heterocycles. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic transitions, allowing for the prediction of UV/Vis absorption spectra, including the maximum absorption wavelength (λmax). nih.gov

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Heterocycle

| Atom Position | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) | Reference Methodology |

|---|---|---|---|

| C=O | 168.99 | 161.84 | researchgate.net |

| Ring C2 | 165.74 | 155.12 | researchgate.net |

| Ring C5 | 152.96 | 161.84 | researchgate.net |

| CH3 | 22.81 | 22.43 | researchgate.net |

Note: This table demonstrates the application of DFT in predicting NMR shifts for a 1,3,4-thiadiazole (B1197879) derivative. The accuracy can vary based on the molecule and the level of theory used.

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules. These methods are essential for understanding conformational preferences and exploring potential reaction mechanisms.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com For 5-Bromo-3-methylisothiazol-4-amine, a key conformational freedom is the rotation around the C4-N bond of the amino group. The orientation of the amino group relative to the isothiazole ring can be crucial for its interaction with biological targets or its participation in chemical reactions.

Computational methods can map the potential energy surface by systematically rotating the torsional angle of the C4-N bond. This analysis reveals the energy minima corresponding to stable conformers and the energy barriers to rotation between them. In substituted ring systems, steric hindrance and electronic interactions (like intramolecular hydrogen bonding) often dictate the most stable conformation. nih.gov For the hydrochloride salt, the protonation of the amino group would significantly alter its size and electronic nature, influencing its preferred orientation.

Computational studies can provide significant insights into the chemical reactivity of isothiazoles. medwinpublishers.comresearchgate.net DFT-derived reactivity descriptors, such as the HOMO-LUMO energies and the MEP surface, can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov For instance, the electron-rich nitrogen of the amino group would be a predicted site for electrophilic attack or protonation, while the carbon atoms of the ring could be susceptible to nucleophilic substitution, depending on the reaction conditions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. ijnrd.org For isothiazole and its analogues like thiazoles, these studies correlate physicochemical properties and structural descriptors with their observed biological effects. ijnrd.orgresearchgate.netnih.gov QSAR models provide mathematical equations that can predict the activity of novel compounds, thereby guiding the design of more potent molecules and reducing the costs and time associated with synthesizing and testing new candidates. nih.gov

The development of a QSAR model involves defining a set of molecules (a training set) and calculating various molecular descriptors for them. researchgate.netnih.gov These descriptors can be categorized into several types, including lipophilic (e.g., Log P), electronic (e.g., atomic net charge, HOMO/LUMO energies), and steric parameters. ijnrd.orgwalisongo.ac.id For instance, a 2D-QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, and surface area (MLFER_S, GATSe2, Shal, and EstateVSA 6) were positively correlated with antitubercular activity. nih.gov Conversely, another descriptor (SpMAD_Dzs) was negatively correlated. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric and electrostatic fields around the molecules. researchgate.net A study on thiazole (B1198619) derivatives as biofilm inhibitors developed CoMFA and CoMSIA models with significant predictive power, indicated by high R² and R²pred values. These models help create contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. The ultimate goal of these models is to rationalize the mechanisms of action and identify new lead compounds with enhanced pharmacological activities. nih.gov

Table 1: Examples of Statistical Parameters from QSAR Studies on Thiazole Analogues

| Study Subject | QSAR Model Type | Correlation Coefficient (r² or R²) | Cross-validated Coefficient (q²) | Predictive Coefficient (R²pred) | Reference |

|---|---|---|---|---|---|

| Isothiazolidinedione derivatives (PTP1B inhibitors) | 3D-QSAR (PHASE) | 0.98 | 0.62 | Not Reported | researchgate.net |

| Thiazole derivatives (Biofilm inhibitors) | CoMSIA | 0.905 | 0.593 | 0.913 | |

| Thiazolidine-4-one derivatives (Antitubercular) | 2D-QSAR | 0.9092 | Not Reported | Not Reported | researchgate.netnih.gov |

| Benzothiazole (B30560) derivatives (p56lck inhibitors) | 3D-QSAR (PHASE) | 0.854 | Not Reported | 0.841 | researchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This method is particularly valuable when the 3D structure of the biological target is unknown. A pharmacophore model serves as a 3D query to search for new chemical entities in large compound databases that match these key features.

The process begins by selecting a set of active compounds (a training set) and generating their possible 3D conformations and ionization states. lew.ro Software like PHASE is then used to identify common pharmacophoric features, which typically include hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positive/negative ionic features. researchgate.netlew.ro For example, a study on thiazole derivatives as PIN1 inhibitors identified a five-point pharmacophore model (ADRRR) consisting of one acceptor, one donor, and three ring features as being statistically significant. lew.ro Similarly, a six-point model (four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor) was developed for isothiazolidinedione derivatives acting as PTP1B inhibitors. researchgate.net

Validation is a critical step to ensure the reliability and predictive power of the generated pharmacophore model. This is often done through external validation, where the model is used to predict the activity of a separate set of compounds (a test set) that were not used in its creation. researchgate.net A high correlation between the predicted and experimental activities of the test set compounds, often measured by a predictive correlation coefficient (like r²_pred), indicates a robust and reliable model. researchgate.net The statistical significance of the model is also assessed using metrics such as the regression coefficient (r²) from the 3D-QSAR model derived from the pharmacophore hypothesis. researchgate.net

Once a validated pharmacophore model is established, it can be employed as a filter in virtual screening campaigns to identify novel molecular scaffolds from large chemical databases like ZINC. dntb.gov.ua This process involves searching for molecules in the database that spatially match the defined pharmacophoric features. dntb.gov.ua This approach is a key component of lead discovery and optimization.

For example, a structure-based virtual screening of a thiazole derivative library was used to identify new quorum sensing inhibitors for the LasR receptor in P. aeruginosa. dntb.gov.ua In another study, a validated pharmacophore model was used as a tool to search for new chemical entities, demonstrating its utility in discovering novel compounds. Similarly, virtual screening of an in-house library of thiazole-based compounds was performed to identify potential inhibitors for the SIRT2 enzyme, guided by key contacts identified in the binding pocket. mdpi.com These screening strategies efficiently narrow down vast numbers of compounds to a manageable subset of promising candidates for further experimental evaluation, such as biochemical assays. mdpi.comnsf.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 5-Bromo-3-methylisothiazol-4-amine or its analogues, and its biological target at an atomic level. researchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov This technique is instrumental in virtual screening and for understanding the key interactions that stabilize the ligand-protein complex. nih.gov Studies on thiazole derivatives have shown that their binding is often driven by specific interactions, such as hydrogen bonds and π-π stacking with key amino acid residues in the target's active site. nsf.govnih.gov For instance, docking studies of thiazolyl-indazole derivatives as SARS-CoV-2 MPro inhibitors revealed that binding was driven by π-stacking with His41 and interactions with Met49 and Met165. nsf.gov Similarly, docking of other thiazole analogues into the PI3Kα enzyme active site was performed to understand their binding interactions. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netnih.gov MD simulations provide insights into the dynamic behavior of the complex, showing how the ligand and protein atoms move and fluctuate. nih.gov These simulations, often run for nanoseconds, can confirm the stability of the binding pose obtained from docking and validate the key interactions. researchgate.netnih.gov For example, MD simulations were used to evaluate the stability of thiazole derivatives complexed with target enzymes, with analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) used to study the complex's dynamic properties. nih.gov The stability of the protein-ligand complex during these simulations is a strong indicator of a viable binding mode. researchgate.net

Table 2: Summary of Computational Docking and MD Simulation Studies on Thiazole Analogues

| Compound Class | Target Protein | Key Interactions/Findings | Software/Force Field | Reference |

|---|---|---|---|---|

| Thiazole derivatives | LasR of P. aeruginosa | H-bonds and π-π interactions are crucial for stability. MD simulations confirmed docking results. | DESMOND (Schrödinger) | nih.gov |

| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase (hCA I, hCA II) | MD simulations evaluated complex stability using RMSD and RMSF analyses. | Gromacs, AMBER ff14SB | nih.gov |

| Thiazolyl-indazole derivatives | SARS-CoV-2 MPro | Binding driven by π-stacking with His41 and interactions with Met49, Met165. | Not Specified | nsf.gov |

| Thiazole derivatives | Biofilm-related protein (2XF) | MD simulations (100 ns) assessed binding stability of newly designed compounds. | Not Specified | |

| Thiadiazole-based molecules | SARS-CoV-2 Mpro, PLpro, RdRp | MD simulations (100 ns) and MM-GBSA calculations determined binding free energies. | Not Specified | nih.gov |

| Thiazole derivatives | PI3Kα / mTOR | Docking studies performed to evaluate binding interactions in the active site. | MOE 2020.09 | nih.gov |

Medicinal Chemistry Applications and Biological Research Potential of the Isothiazole Amine Scaffold

Isothiazole (B42339) as a Privileged Scaffold in Drug Discovery

The isothiazole nucleus, along with its isosteric relative, the thiazole (B1198619) ring, is widely recognized as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.netingentaconnect.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a wide range of bioactive compounds. researchgate.net The presence of nitrogen and sulfur heteroatoms in the isothiazole ring allows for a variety of intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are crucial for ligand-receptor binding. nih.govacs.org

The versatility of the isothiazole and thiazole scaffolds is demonstrated by their presence in numerous approved drugs and natural products with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net For example, the 2-aminothiazole (B372263) moiety is a key component in several cephalosporin (B10832234) antibiotics and has been incorporated into drugs for treating cancer and neurological disorders. researchgate.netnih.govnih.gov The chemical stability of the ring and the ability to easily introduce various substituents allow medicinal chemists to fine-tune the physicochemical and pharmacological properties of isothiazole-based molecules. thieme-connect.comnih.gov This adaptability makes the isothiazole scaffold a valuable starting point for designing novel compounds targeting a wide array of diseases. ingentaconnect.comnih.gov

Exploration of Biological Activities for Isothiazole Amines (General Categories)

Isothiazole amines and their derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities. thieme-connect.comnih.gov The aminothiazole structural unit, in particular, is a cornerstone in medicinal chemistry due to its association with numerous therapeutic effects. nih.govmdpi.com These compounds have been investigated for their potential as anti-infective, anti-inflammatory, anticancer, and neurological agents, largely owing to their ability to interact with various biological targets, including critical enzymes and receptors. arkat-usa.orgthieme-connect.comnih.gov

The isothiazole amine scaffold is a prominent feature in the development of new anti-infective agents. The related 2-aminothiazole moiety is found in many highly active antimicrobial compounds. nih.gov

Antibacterial and Antifungal Activity: Derivatives of the isothiazole and aminothiazole core have demonstrated significant activity against various bacterial and fungal strains. nih.govtandfonline.com For instance, a series of 5-aryl-3-(2-arylthiazol-4-yl)isoxazole derivatives showed good antibacterial activity against E. coli and excellent to good activity against the fungi C. albicans and A. niger. tandfonline.com Fused heterocyclic systems, such as thiazolotriazoles, have also been designed as broad-spectrum antibacterial agents, with some compounds showing activity against S. mutans, B. subtillis, and E. coli. nih.govacs.org

Antitubercular Activity: The fight against tuberculosis has also benefited from research into isothiazole-related structures. Isosteric replacement of 2-aminothiazole with 2-aminooxazole in certain compounds resulted in high activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov In another study, newly designed thiazolyl-isoxazole derivatives exhibited excellent antitubercular activity against M. tuberculosis H37Rv, with some compounds being four times more potent than the reference drug isoniazid. tandfonline.com

Antiviral Activity: The therapeutic potential of thiazole derivatives extends to antiviral applications, including activity against HIV and influenza neuraminidase. nih.govmdpi.com Nitazoxanide, a drug based on a thiazole scaffold, is noted for its broad-spectrum activity against various viruses. ingentaconnect.com

| Compound Class | Activity Type | Target Organism/s | Key Findings | Citation |

|---|---|---|---|---|

| Thiazolyl-isoxazole derivatives | Antitubercular | M. tuberculosis H37Rv | Fourteen compounds showed good to excellent activity (MIC 2.01–9.80 µM). | tandfonline.com |

| Thiazolyl-isoxazole derivatives | Antibacterial | E. coli | Nine compounds showed good activity (MIC 7.8–15.62 µg/mL). | tandfonline.com |

| Thiazolyl-isoxazole derivatives | Antifungal | C. albicans | All twenty compounds showed excellent to good activity (MIC 7.8–31.25 µg/mL). | tandfonline.com |

| Thiazolotriazoles | Antibacterial | S. mutans, B. subtillis, E. coli | Identified two broad-spectrum hit compounds. | nih.govacs.org |

| Oxazole derivatives (from Thiazole isosteres) | Antimycobacterial | Mycobacterium tuberculosis | Showed high activity, with the best MIC against H37Ra strain being 3.13 µg/mL. | nih.gov |

Derivatives of the isothiazole and particularly the related benzothiazole (B30560) scaffold have been widely investigated as potential anti-inflammatory and analgesic agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

Several studies have reported the synthesis of benzothiazole derivatives with anti-inflammatory activities comparable to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and celecoxib. nih.gov For example, a series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and showed significant inhibition of carrageenan-induced rat paw edema. nih.gov Molecular docking studies have supported these findings, showing excellent binding interactions with COX-1 and COX-2 receptors. researchgate.netnih.gov Some synthesized compounds were identified as potent and selective inhibitors of the COX-2 enzyme, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

| Compound Class | Activity | Key Findings | Mechanism Highlight | Citation |

|---|---|---|---|---|

| Benzothiazole-benzenesulphonamide-carboxamide derivatives | Anti-inflammatory | Compounds 17c and 17i inhibited edema by up to 80% and 78% respectively after 3 hours. | High binding energy with COX receptors in docking studies. | nih.gov |

| Benzothiazole-benzenesulphonamide-carboxamide derivatives | Analgesic | Compounds 17c, 17g, and 17i showed ED50 values comparable to celecoxib. | - | nih.gov |

| 5,6-diarylimidazo[2.1-b]thiazole derivatives | Anti-inflammatory | Identified as potent, orally active, and selective inhibitors of COX-2. | Selective COX-2 inhibition. | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | Anti-inflammatory | Compound 3a was the most potent LOX inhibitor with 98% inhibition (IC50 = 127 nM). | Direct 5-LOX inhibition. | nih.gov |

The aminothiazole scaffold is a particularly fruitful area of anticancer drug discovery. nih.govnih.gov Derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. nih.govresearchgate.netresearchgate.net

Research has focused on various substituted aminothiazole derivatives. For instance, a series of 2-(substituted)amino-1,3-thiazole derivatives were screened for cytotoxic activity against the Leukemia HL-60 cell line, with one compound identified as a promising candidate that induced cell cycle arrest at the G2/M phase and apoptosis. researchgate.net In another study, the development of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives yielded compounds with significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. nih.gov The mechanism often involves the inhibition of critical proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or various kinases. nih.govnih.gov The 2-aminothiazole nucleus is a key feature of clinically approved anticancer drugs like Dasatinib. nih.gov

| Compound Class | Cell Line | Activity | Key Finding | Citation |

|---|---|---|---|---|

| 2-(substituted)amino-1,3-thiazole derivatives | Leukemia HL-60 | Antitumor | Compound 4b was the most promising candidate, inducing G2/M cell cycle arrest. | researchgate.net |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives | Breast (MCF-7) | Anticancer | Compound 7d showed potent activity with an IC50 of 2.93 µM. | nih.gov |

| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives | Lung (A-549) | Anticancer | Compound 12d showed potent activity with an IC50 of 13.92 µM. | nih.gov |

| Piperazinyl-thiazole acetamide (B32628) scaffold | Leukemia & Prostate Cancer | Anticancer | Compound 9 inhibited VEGFR-2 with an IC50 of 0.40 µM. | nih.gov |

Isothiazole and aminothiazole scaffolds are being explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease. nih.govnih.gov The strategy often involves a multi-target approach, aiming to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO), which are implicated in the progression of these disorders. nih.govresearchgate.net

For example, a study on novel benzothiazole derivatives found several compounds that displayed significant inhibitory activity against both AChE and MAO-B enzymes. nih.gov One compound, 4f, was particularly potent and also showed an ability to prevent the formation of amyloid-beta plaques, a key pathological hallmark of Alzheimer's. nih.gov Similarly, a 3-aminothiazole-7-azaindole scaffold was used as a starting point to develop inhibitors of Fyn and GSK-3β kinases, which are involved in neuromodulation, highlighting the potential for these compounds in developing neuroregenerative treatments. acs.org

The diverse biological activities of isothiazole amines are frequently rooted in their ability to inhibit specific enzymes. arkat-usa.orgnih.gov This makes them valuable tools in medicinal chemistry for developing targeted therapies.

Kinase Inhibitors: Many isothiazole and aminothiazole derivatives have been developed as potent kinase inhibitors, which is particularly relevant for anticancer therapy. nih.gov They have been shown to inhibit targets like VEGFR-2, PI3K, and mTOR. nih.govacs.org The 3-aminothiazole-7-azaindole core has been specifically modified to create selective inhibitors for kinases like Fyn and GSK-3β, which are relevant to neurological conditions. acs.org

Cholinesterase and MAO Inhibitors: In the context of neurodegenerative diseases, benzothiazole derivatives have been synthesized as effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.net

Other Enzymes: The scope of enzyme inhibition is broad. Aminoisothiazolamides have been identified as potent inhibitors of lysyl-tRNA synthetase (KRS), a target for developing new herbicides. nih.gov Other studies have focused on developing phosphodiesterase-5 (PDE5) inhibitors based on the 2-aminothiazole scaffold. mdpi.com

Other Biological Targets (e.g., G-protein-coupled receptor agonists, metabotropic glutamate (B1630785) receptor antagonists, nuclear bile acid receptor FXR inhibitors, SGLT2 inhibitors, translational readthrough-inducing drugs)

The versatility of the isothiazole scaffold allows for its exploration against a wide array of biological targets. Research has extended into several advanced therapeutic areas, demonstrating the broad potential of isothiazole-based compounds.

G-protein-coupled receptor (GPCR) agonists: GPCRs represent a large family of receptors that are popular targets for drug development. nih.gov Agonists for these receptors can modulate numerous physiological responses. For instance, agonists of GPR120 are being investigated for their role in improving insulin (B600854) sensitization and reducing inflammation in conditions like steatohepatitis. nih.gov While specific isothiazole-based GPCR agonists are an area of ongoing research, the adaptability of the scaffold makes it a candidate for designing such molecules.

Metabotropic glutamate receptor (mGluR) antagonists: Metabotropic glutamate receptors, particularly the mGlu5 subtype, are implicated in modulating pain circuits in the brain and spinal cord. nih.gov They are considered promising targets for treating neuropathic pain and migraine. nih.govnih.gov The development of mGluR antagonists is an active field of research aimed at controlling neuronal excitability and central sensitization. nih.gov

Nuclear bile acid receptor (FXR) inhibitors: A promising application for isothiazole derivatives is in the development of inhibitors for the farnesoid X receptor (FXR), a nuclear receptor regulated by bile acids. thieme-connect.comgoogle.com FXR plays a critical role in bile acid homeostasis, and its modulation is a therapeutic strategy for liver diseases. thieme-connect.comnih.gov The discovery of isothiazole-containing compounds as FXR inhibitors highlights the scaffold's potential in treating metabolic and hepatic disorders. thieme-connect.com

SGLT2 inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used in the management of type 2 diabetes. While this remains a significant area of drug development, the direct application of the 5-bromo-3-methylisothiazol-4-amine scaffold as an SGLT2 inhibitor is not extensively documented in current research literature.

Translational Readthrough-Inducing Drugs (TRIDs): About 12% of inherited genetic disorders are caused by nonsense mutations that create a premature termination codon (PTC), halting the production of a full-length protein. nih.gov TRIDs are small molecules that enable the translational machinery to bypass these PTCs, allowing for the synthesis of a functional protein. nih.gov This represents a gene-based therapeutic approach for a variety of genetic diseases. nih.gov

| Biological Target | Therapeutic Area | Involvement of Isothiazole Scaffold |

|---|---|---|

| G-protein-coupled receptors (GPCRs) | Inflammation, Metabolic Disorders | Considered a potential scaffold for agonist design. nih.gov |

| Metabotropic glutamate receptor 5 (mGlu5) | Neuropathic Pain, Migraine | mGlu5 is a validated target; isothiazoles represent a potential chemical class for antagonist development. nih.gov |

| Farnesoid X Receptor (FXR) | Liver Diseases | A promising class of isothiazole-containing FXR inhibitors has been identified. thieme-connect.com |

| SGLT2 | Diabetes | No specific inhibitors based on this scaffold were prominently found in the searched literature. |

| Translational Readthrough (Nonsense Mutations) | Genetic Disorders | This is a therapeutic strategy, but specific isothiazole-based TRIDs were not identified in the searched literature. nih.gov |

Development of Isothiazole-Based Lead Molecules

The development of lead molecules is a critical phase in drug discovery, where a promising compound (a "hit") is chemically modified to optimize its therapeutic properties. The isothiazole nucleus is an attractive starting point for such endeavors due to its established presence in a variety of bioactive substances. thieme-connect.comnih.gov The process often begins with a hit compound identified through screening, which then undergoes extensive structural modifications to improve its potency, selectivity, and pharmacokinetic profile. nih.gov

For example, the modification of the isothiazole ring at its various positions can lead to new derivatives with enhanced biological effects, such as improved anti-inflammatory or anticancer activity. nih.gov This derivatization approach has been successfully used to develop novel fungicides by combining the isothiazole substructure with other bioactive groups, demonstrating a strategy to overcome drug resistance and enhance efficacy. nih.gov The goal is to establish a clear structure-activity relationship (SAR), which guides the synthesis of more effective and safer drug candidates. nih.gov

Rational Drug Design Strategies Employing Isothiazole Amines

Rational drug design utilizes modern computational chemistry and structural biology to create molecules tailored to bind to a specific biological target. mdpi.com This approach is more targeted than traditional trial-and-error methods and can significantly shorten the drug development timeline. For scaffolds like isothiazole amines, rational design involves:

Target Identification and Validation: Understanding the three-dimensional structure of the target protein, such as an enzyme or receptor, often through X-ray crystallography. mdpi.com

Computational Modeling: Using molecular docking simulations to predict how different isothiazole amine derivatives will fit into the binding site of the target. mdpi.com This helps in prioritizing compounds for synthesis that are most likely to have high binding affinity.

Structure-Based Design: Modifying the isothiazole amine structure to enhance interactions with key amino acid residues in the target's binding pocket. This can involve adding or changing functional groups to facilitate hydrogen bonding, hydrophobic interactions, or other forces that strengthen the binding. mdpi.com

This strategy has been effectively used to develop inhibitors for various enzymes by designing molecules that fit perfectly into the active site, thereby blocking its function. mdpi.comresearchgate.net The same principles are applied to isothiazole amines to optimize their activity against targets like FXR or mGluRs. thieme-connect.comnih.gov

Role of 5-Bromo-3-methylisothiazol-4-amine Hydrochloride as a Building Block in Complex Molecular Synthesis for Biological Evaluation

5-Bromo-3-methylisothiazol-4-amine hydrochloride is a valuable chemical intermediate, or "building block," for the synthesis of more complex molecules intended for biological testing. researchgate.netbbk.ac.uk Its utility stems from the distinct reactive sites on its structure, which allow chemists to selectively add other molecular fragments.

The key functional groups of this compound offer specific advantages in synthesis:

The Isothiazole Ring: Provides a stable, heterocyclic core that is known to be a "pharmacophore" in many biologically active compounds. thieme-connect.comresearchgate.net

The Amine Group (-NH₂): Serves as a versatile chemical handle. It can readily react to form amides, Schiff bases, or other linkages, allowing for the attachment of diverse side chains. nih.gov

The Bromo Group (-Br): A particularly useful feature for synthetic chemists. The bromine atom is a good leaving group and can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions are powerful tools for creating carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. thieme-connect.com The use of bromo-substituted precursors is a common strategy in the synthesis of complex heterocyclic compounds for biological evaluation. researchgate.netbbk.ac.uk

By using 5-Bromo-3-methylisothiazol-4-amine hydrochloride as a starting material, researchers can generate a library of novel, more complex isothiazole derivatives. These new compounds can then be screened against various biological targets to discover new lead molecules for drug development. researchgate.netnih.gov

| Structural Feature | Role in Synthesis | Example Application |

|---|---|---|

| Isothiazole Nucleus | Core scaffold for building new derivatives. | Serves as the foundational structure for molecules targeting FXR. thieme-connect.com |

| Amine (-NH₂) Group | Reactive site for forming amides, ureas, or Schiff bases. | Condensation with aldehydes or coupling with carboxylic acids to add new functional groups. nih.gov |

| Bromo (-Br) Atom | Enables metal-catalyzed cross-coupling reactions. | Used in Suzuki or Heck reactions to attach aryl or vinyl groups, expanding molecular complexity. thieme-connect.com |

Future Directions and Emerging Research Avenues for 5 Bromo 3 Methylisothiazol 4 Amine Hydrochloride

Development of Novel Synthetic Methodologies

The search for more efficient, sustainable, and versatile methods to synthesize isothiazole (B42339) derivatives is a key priority in chemical science. thieme-connect.com Future research is moving beyond traditional multi-step syntheses towards more innovative and streamlined approaches.

Key emerging synthetic strategies include:

Ring-Forming Reactions: Modern synthetic chemistry continues to refine ring-forming reactions. Methodologies like (4+1) and (3+2) heterocyclization are strategic approaches where two chemical components provide the necessary diatomic and triatomic fragments to construct the isothiazole ring. thieme-connect.com A notable example is the synthesis of 4-arylisothiazoles through the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), which acts as the N-S fragment donor. thieme-connect.com

Solvent-Free and Microwave-Assisted Synthesis: In line with the principles of green chemistry, solvent-free and microwave-assisted reactions are gaining traction. For instance, the oxidative cyclization of 3-aminopropenethiones can be achieved using chromium trioxide on silica (B1680970) gel without a solvent, either at room temperature or more rapidly under microwave irradiation. thieme-connect.com Similarly, an eco-friendly "neat" synthesis of isothiazoles using ammonium thiocyanate has been developed, which also presents a valuable route to β-enaminone intermediates. rsc.org

Cross-Coupling Reactions: The functionalization of the isothiazole ring through cross-coupling reactions is a powerful tool for creating diverse derivatives. Palladium-catalyzed reactions, for example, allow for the selective substitution of halogen atoms (like the bromine in 5-bromo-3-methylisothiazol-4-amine) with various functional groups, enabling the synthesis of a vast library of compounds for biological screening. thieme-connect.com

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| (4+1) and (3+2) Heterocyclization | Construction of the isothiazole ring from two separate fragments supplying the required atoms. | Strategic and controlled ring formation. | thieme-connect.com |

| Solvent-Free Oxidative Cyclization | Synthesis without the use of solvents, often using supported reagents like chromium trioxide on silica gel. | Environmentally friendly ("green chemistry"), reduced waste. | thieme-connect.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. | Rapid synthesis, often with improved yields. | thieme-connect.com |

| Palladium-Catalyzed Cross-Coupling | Functionalization of the isothiazole core by creating new carbon-carbon or carbon-heteroatom bonds. | High versatility for creating diverse derivatives. | thieme-connect.com |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. acs.org For isothiazole derivatives, these methods provide deep insights into the relationship between a molecule's three-dimensional structure and its biological or chemical function, guiding the design of more potent and selective compounds.

Future research will increasingly rely on:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as a protein's active site. For example, docking studies have been used to understand how isothiazole–thiazole (B1198619) derivatives bind to fungal proteins like oxysterol binding protein (PcORP1) and how pyrazolyl–thiazole derivatives interact with microbial targets. nih.govrsc.orgrsc.org These simulations help to rationalize the observed biological activity and guide the design of new derivatives with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgexcli.de By identifying key molecular descriptors (e.g., electronic properties, size, hydrophobicity) that influence activity, QSAR can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. excli.de Studies on 2-aminothiazole (B372263) derivatives have used QSAR to design potential aurora kinase inhibitors for cancer therapy. acs.orgnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). rsc.orgmdpi.com This information is crucial for predicting a molecule's reactivity, stability, and spectroscopic characteristics, offering a deeper understanding of its intrinsic properties. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a ligand interacts with its target protein. nih.gov This method can confirm the stability of a ligand-protein complex predicted by docking and reveal key interactions that are crucial for biological function. acs.orgnih.gov

Targeted Design of Isothiazole Amine Derivatives for Specific Biological Pathways

The isothiazole scaffold is present in numerous compounds with a wide array of biological activities. acs.orgnih.gov Future research will focus on moving from broad screening to the rational, targeted design of isothiazole amine derivatives for specific and well-defined biological pathways. This approach promises to yield compounds with higher potency and selectivity, minimizing off-target effects.

Promising areas for targeted design include:

Anticancer Agents: Derivatives of 2-aminothiazole have been investigated as inhibitors of specific enzymes crucial for cancer progression, such as aurora kinase and GMP synthetase. nih.govnih.gov By designing molecules that fit precisely into the active sites of these enzymes, researchers aim to create highly selective anticancer drugs. nih.gov

Fungicides and Agrochemicals: Isothiazoles are prominent in agrochemicals. researchgate.net The targeted design of derivatives, such as isothiazole-thiazoles, aims to inhibit specific fungal enzymes, like oxysterol binding protein, or to induce systemic acquired resistance in plants, providing a dual mode of action against crop pathogens. nih.govrsc.org

Antiviral Agents: Certain isothiazole derivatives have shown promise as inhibitors of viral replication, including against HIV. nih.gov Targeted design efforts focus on inhibiting key viral enzymes, such as proteases, which are essential for the viral life cycle. medwinpublishers.com

Metabolic and Inflammatory Disease Modulators: Isothiazoles have been identified as potential inhibitors of the nuclear bile acid receptor FXR, which is a target for liver diseases. thieme-connect.com Furthermore, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have shown anti-inflammatory properties, opening avenues for designing specific modulators of inflammatory pathways. medwinpublishers.com

| Target Area | Specific Pathway/Target | Potential Application | Reference |

|---|---|---|---|

| Oncology | Aurora Kinase, GMP Synthetase | Anticancer therapeutics | nih.govnih.gov |

| Agrochemicals | Oxysterol Binding Protein (Fungi), Plant Systemic Acquired Resistance | Fungicides for crop protection | nih.govrsc.org |

| Virology | HIV Protease, HIV-1/HIV-2 Replication | Antiviral drugs | medwinpublishers.comnih.gov |

| Metabolic Disease | Nuclear Bile Acid Receptor (FXR) | Treatment of liver diseases | thieme-connect.com |

| Inflammation | Inflammatory Pathways | Anti-inflammatory agents | medwinpublishers.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new lead compounds, modern research integrates the synthesis of large numbers of molecules with rapid biological testing. youtube.comyoutube.com The integration of 5-bromo-3-methylisothiazol-4-amine hydrochloride and related scaffolds with high-throughput screening (HTS) and combinatorial chemistry is a powerful strategy for future discovery efforts.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules, known as a "library." youtube.comyoutube.com Starting with a core scaffold like an isothiazole, a multitude of different chemical building blocks can be added to create thousands of distinct derivatives in a systematic and often automated fashion. nih.gov This greatly expands the chemical space that can be explored for a particular biological target.

High-Throughput Screening (HTS): HTS involves the use of robotics, data processing, and sensitive detection methods to quickly screen thousands or even millions of compounds for activity against a specific biological target. nih.govnih.gov Compound libraries, including those generated via combinatorial chemistry or diverse collections from commercial vendors, are tested to identify "hits" — compounds that show a desired biological effect. iu.eduthermofisher.com These hits then become the starting point for more focused drug development (lead optimization). youtube.com HTS assays have been developed for a wide range of targets, from microbial viability to specific enzyme inhibition. nih.govbiorxiv.org

High-Throughput Virtual Screening (HTVS): As a computational alternative or complement to physical screening, HTVS uses docking algorithms to screen vast digital libraries of compounds against a target protein structure. nih.gov This can prioritize a smaller, more manageable number of compounds for subsequent experimental testing, saving significant time and resources. nih.gov

Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry

While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique properties of the isothiazole ring lend themselves to a range of applications in other scientific and industrial fields. medwinpublishers.comresearchgate.net Exploring these interdisciplinary avenues represents a significant future direction for research on 5-bromo-3-methylisothiazol-4-amine hydrochloride and its analogues.

Emerging interdisciplinary applications include:

Agrochemicals: Beyond direct fungicidal activity, isothiazoles are being explored for broader roles in crop protection. acs.orgnih.gov This includes research into their use as plant growth regulators and herbicides. thieme-connect.com The ability of some isothiazoles to induce systemic acquired resistance in plants is a particularly promising area, offering a way to boost a plant's own defenses against a wide range of pathogens. nih.govrsc.org

Materials Science: Heterocyclic systems are fundamental building blocks for new materials with interesting electronic, mechanical, and photophysical properties. medwinpublishers.comresearchgate.net Research into isothiazole-containing polymers or molecular crystals could lead to the development of novel organic semiconductors, dyes, or sensors. The investigation of the photophysical properties of newly synthesized isothiazole derivatives is an active area of research. rsc.orgresearchgate.net

Biocides and Preservatives: Isothiazoles and their derivatives, particularly isothiazolones, are known for their potent, broad-spectrum antimicrobial properties. researchgate.netchemneo.com This makes them valuable as biocides and preservatives in various industrial applications, including water treatment systems, personal care products, and to prevent microbial contamination in pharmaceutical formulations. chemneo.com

Q & A

Q. What statistical frameworks are optimal for dose-response studies involving this compound?